An In-Depth Technical Guide to Benzophenone-2,3,4,5,6-d5: Properties, Structure, and Applications
An In-Depth Technical Guide to Benzophenone-2,3,4,5,6-d5: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzophenone-2,3,4,5,6-d5, a deuterated derivative of benzophenone, for professionals in research and drug development. It delves into its chemical and physical properties, structural characteristics, and key applications, with a focus on its role as an internal standard in mass spectrometry and its utility in mechanistic studies.
Introduction: The Significance of Isotopic Labeling
Benzophenone-2,3,4,5,6-d5 is a stable isotope-labeled compound where five hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms.[1] This isotopic substitution, while seemingly minor, imparts unique properties that make it an invaluable tool in various scientific disciplines. The increased mass due to the deuterium atoms allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry, a cornerstone of its application as an internal standard.[1][2][3] Furthermore, the difference in bond energy between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds gives rise to the kinetic isotope effect, providing a powerful method for elucidating reaction mechanisms.[1]
This guide will explore the fundamental characteristics of Benzophenone-2,3,4,5,6-d5, offering insights into its synthesis, spectroscopic properties, and practical applications, thereby equipping researchers with the knowledge to effectively utilize this compound in their work.
Chemical Structure and Isotopic Labeling
The core structure of Benzophenone-2,3,4,5,6-d5 consists of two phenyl groups attached to a central carbonyl group.[1] In this specific isotopologue, one of the phenyl rings is fully deuterated at positions 2, 3, 4, 5, and 6.[1]
Caption: Molecular structure of Benzophenone-2,3,4,5,6-d5.
The selective deuteration on one phenyl ring is a key feature that facilitates targeted mechanistic studies, which may not be feasible with fully deuterated or non-deuterated compounds.[1]
Physicochemical and Spectroscopic Properties
The introduction of five deuterium atoms results in a predictable increase in the molecular weight of Benzophenone-2,3,4,5,6-d5 compared to its unlabeled form. This mass shift is fundamental to its application as an internal standard.[4]
| Property | Value | Source |
| Chemical Formula | C₁₃H₅D₅O | [1][5][6][7] |
| Molecular Weight | 187.25 g/mol | [1][4][5][6][7][8] |
| Physical Form | Solid | [4][5] |
| Color | White to Off-White | [5] |
| Melting Point | 47-51 °C | [4][5] |
| Boiling Point | 305 °C | [4][5] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
Spectroscopic Analysis:
-
Mass Spectrometry: The most significant feature in the mass spectrum of Benzophenone-2,3,4,5,6-d5 is the M+5 mass shift compared to the unlabeled compound.[4] This distinct mass difference allows for its easy identification and quantification in complex mixtures, even in the presence of the native compound.[1]
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NMR Spectroscopy: In ¹H NMR, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The spectrum will primarily show the signals for the five protons on the non-deuterated phenyl ring. In ¹³C NMR, the carbons attached to deuterium will exhibit triplet splitting due to coupling with deuterium (spin I=1), and their chemical shifts may be slightly altered. This simplification of the NMR spectrum can aid in structural elucidation and analysis.[1]
Synthesis Methods
Several synthetic routes can be employed to produce Benzophenone-2,3,4,5,6-d5. A common and effective method is the Friedel-Crafts acylation.[1]
Deuterated Benzene Method (Friedel-Crafts Acylation): This approach involves the reaction of deuterated benzene (benzene-d6) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]
Caption: Friedel-Crafts acylation for Benzophenone-d5 synthesis.
Other reported methods include the use of pyridinium chlorochromate under mild conditions and direct deuteration techniques.[1] The choice of synthetic route often depends on the desired scale, purity requirements, and availability of starting materials.
Applications in Research and Development
The unique properties of Benzophenone-2,3,4,5,6-d5 make it a versatile tool in various research and development settings.
Internal Standard in Mass Spectrometry
The most prominent application of Benzophenone-2,3,4,5,6-d5 is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3]
Principle: An internal standard is a compound with similar physicochemical properties to the analyte of interest but is isotopically distinct. By adding a known amount of the internal standard to both calibration standards and unknown samples, any variations in sample preparation, injection volume, and instrument response can be corrected for. The analyte's concentration is determined by the ratio of its response to that of the internal standard.
Advantages of Benzophenone-2,3,4,5,6-d5 as an Internal Standard:
-
Similar Chemical Behavior: Its chemical properties closely mimic those of unlabeled benzophenone and its derivatives, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Distinct Mass Signal: The +5 Da mass difference provides a clear and unambiguous signal in the mass spectrometer, preventing interference with the analyte's signal.[1]
-
Improved Accuracy and Precision: The use of an internal standard significantly enhances the accuracy, precision, and reproducibility of quantitative methods.[1][9]
Mechanistic Studies and Kinetic Isotope Effect
The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which the cleavage of a C-H bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms.[1] By comparing the reaction rates of deuterated and non-deuterated benzophenone, researchers can gain insights into the transition state of a reaction and determine whether a specific C-H bond is broken in the rate-limiting step.[1]
Tracer in Metabolic and Pharmacokinetic Studies
Deuterated compounds like Benzophenone-2,3,4,5,6-d5 can be used as tracers to study the metabolic fate and pharmacokinetic profiles of drugs and other xenobiotics.[2][3][9] By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without altering the fundamental pharmacological properties of the parent molecule.[9]
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
This section provides a generalized, step-by-step protocol for using Benzophenone-2,3,4,5,6-d5 as an internal standard for the quantification of a benzophenone-related analyte in a biological matrix (e.g., plasma).
Objective: To accurately quantify the concentration of an analyte in plasma samples using an LC-MS/MS method with Benzophenone-2,3,4,5,6-d5 as an internal standard.
Materials:
-
Analyte standard
-
Benzophenone-2,3,4,5,6-d5 (Internal Standard)
-
Control plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the internal standard (Benzophenone-2,3,4,5,6-d5) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike a known volume of control plasma with the analyte working solutions to create a calibration curve with a range of concentrations.
-
Spike a known volume of control plasma with the analyte working solutions to create low, medium, and high concentration quality control (QC) samples.
-
Add a fixed volume of the internal standard working solution to all calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation - a common technique):
-
To a known volume of plasma sample (including calibration standards, QCs, and unknown samples), add a fixed volume of the internal standard working solution.
-
Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the proteins.
-
Vortex the samples and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method for the chromatographic separation of the analyte and the internal standard.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and Benzophenone-2,3,4,5,6-d5 in multiple reaction monitoring (MRM) mode.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis using an internal standard.
Safety and Handling
Benzophenone-2,3,4,5,6-d5 should be handled in accordance with standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling precautions, and disposal.[4] The non-deuterated form, benzophenone, is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[10][11] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound.[10]
Conclusion
Benzophenone-2,3,4,5,6-d5 is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, particularly its distinct mass shift and the potential for kinetic isotope effects, make it an indispensable component in modern analytical and mechanistic studies. A thorough understanding of its characteristics and applications, as outlined in this guide, will enable its effective and reliable use in advancing scientific research and pharmaceutical development.
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- Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). Acta Chimica Asiana.
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- Determination of benzophenone-UV filters in human milk samples using ultrasound-assisted extraction and clean-up with dispersive sorbents followed by UHPLC-MS/MS analysis. (2015). Talanta.
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